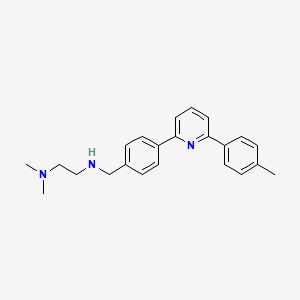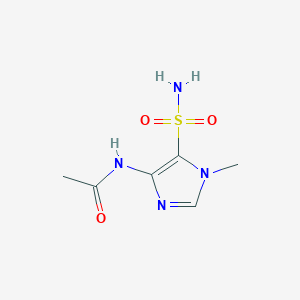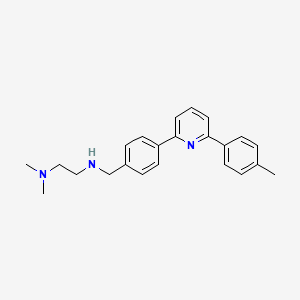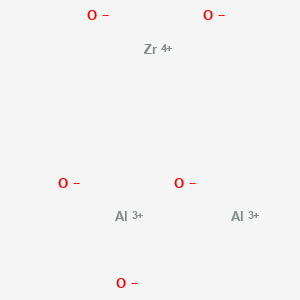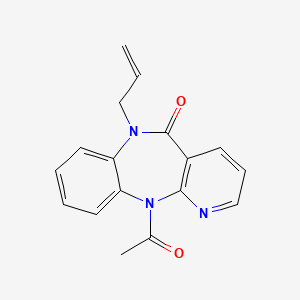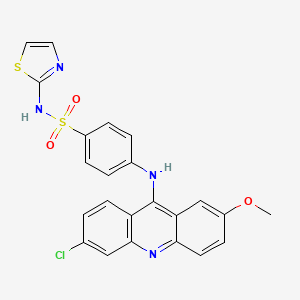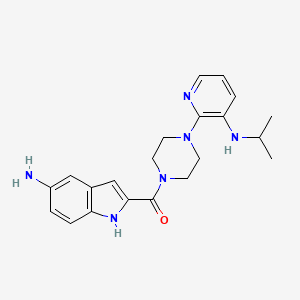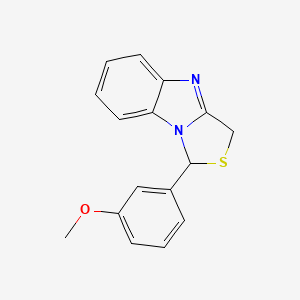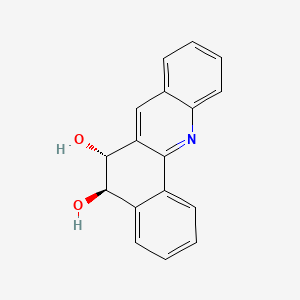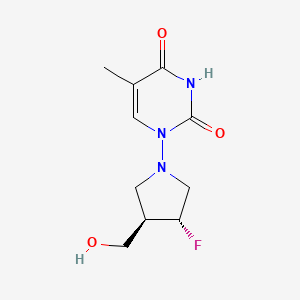
2,4(1H,3H)-Pyrimidinedione, 1-(3-fluoro-4-(hydroxymethyl)-1-pyrrolidinyl)-5-methyl-, trans-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4(1H,3H)-Pyrimidinedione, 1-(3-fluoro-4-(hydroxymethyl)-1-pyrrolidinyl)-5-methyl-, trans- is a synthetic organic compound with potential applications in various scientific fields. This compound features a pyrimidinedione core substituted with a fluorinated pyrrolidinyl group and a methyl group, making it a unique molecule for research and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 1-(3-fluoro-4-(hydroxymethyl)-1-pyrrolidinyl)-5-methyl-, trans- typically involves multi-step organic synthesis. One common route includes the following steps:
Formation of the Pyrimidinedione Core: This can be achieved through the condensation of urea with malonic acid derivatives under acidic or basic conditions.
Introduction of the Fluorinated Pyrrolidinyl Group: This step involves the nucleophilic substitution of a suitable pyrrolidine derivative with a fluorinating agent, such as diethylaminosulfur trifluoride (DAST).
Methylation: The final step involves the selective methylation of the pyrimidinedione core, which can be achieved using methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
化学反应分析
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid derivative.
Reduction: The pyrimidinedione core can be reduced to form dihydropyrimidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorinated pyrrolidinyl group.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrrolidinyl derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its fluorinated pyrrolidinyl group can serve as a probe for investigating enzyme-substrate interactions.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its unique structure may contribute to the development of new drugs with improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology.
作用机制
The mechanism by which 2,4(1H,3H)-Pyrimidinedione, 1-(3-fluoro-4-(hydroxymethyl)-1-pyrrolidinyl)-5-methyl-, trans- exerts its effects involves interactions with specific molecular targets. The fluorinated pyrrolidinyl group can interact with enzymes and receptors, modulating their activity. The pyrimidinedione core can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
- 2,4(1H,3H)-Pyrimidinedione, 1-(3-chloro-4-(hydroxymethyl)-1-pyrrolidinyl)-5-methyl-, trans-
- 2,4(1H,3H)-Pyrimidinedione, 1-(3-bromo-4-(hydroxymethyl)-1-pyrrolidinyl)-5-methyl-, trans-
- 2,4(1H,3H)-Pyrimidinedione, 1-(3-hydroxy-4-(hydroxymethyl)-1-pyrrolidinyl)-5-methyl-, trans-
Uniqueness
The presence of the fluorinated pyrrolidinyl group in 2,4(1H,3H)-Pyrimidinedione, 1-(3-fluoro-4-(hydroxymethyl)-1-pyrrolidinyl)-5-methyl-, trans- imparts unique chemical and biological properties. Fluorine atoms can significantly alter the electronic properties of the molecule, enhancing its stability and reactivity. This makes the compound particularly valuable for applications requiring high specificity and stability.
属性
CAS 编号 |
145828-68-8 |
|---|---|
分子式 |
C10H14FN3O3 |
分子量 |
243.23 g/mol |
IUPAC 名称 |
1-[(3R,4R)-3-fluoro-4-(hydroxymethyl)pyrrolidin-1-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14FN3O3/c1-6-2-14(10(17)12-9(6)16)13-3-7(5-15)8(11)4-13/h2,7-8,15H,3-5H2,1H3,(H,12,16,17)/t7-,8+/m1/s1 |
InChI 键 |
YSGKKVVPWXTYNO-SFYZADRCSA-N |
手性 SMILES |
CC1=CN(C(=O)NC1=O)N2C[C@@H]([C@H](C2)F)CO |
规范 SMILES |
CC1=CN(C(=O)NC1=O)N2CC(C(C2)F)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



